3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
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Description
The compound “3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide” is a type of N-pyridin-2-yl benzamide analogue. These analogues are known to be allosteric activators of glucokinase . Glucokinase is a key enzyme that controls blood glucose levels under normal physiological conditions. Activators of glucokinase are emerging as promising drug candidates with hypoglycemic activity .
Synthesis Analysis
The synthesis of N-pyridin-2-yl benzamide analogues starts from 3-nitrobenzoic acid . The structure-activity relationship (SAR) analysis identified 3-methylpyridine and 4-phenoxymethyl sulfone groups as optimal moieties for the B-region and C-region, respectively .Molecular Structure Analysis
The molecular formula of the compound is C16H13N3O3S2 . The compound has a molecular weight of 359.4 g/mol . The InChI string and the Canonical SMILES of the compound are also available .Chemical Reactions Analysis
The compound is metabolically stable in mouse, rat, dog, and human hepatocytes . The oxidative metabolites identified in microsomes were formed primarily by P4503A4/5 and P4502C9 .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 126 Ų . It has a rotatable bond count of 4 . The compound is also characterized by a complexity of 549 .Mechanism of Action
Target of Action
CHEMBL2094865, also known as DNDI1417643 or 3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide, primarily targets the Lysine-specific demethylase 5C (KDM5C) in Homo sapiens . KDM5C is a key enzyme involved in the regulation of gene expression through the demethylation of histones, specifically the removal of methyl groups from lysine residues. This process plays a crucial role in cellular processes such as cell differentiation, proliferation, and apoptosis.
Mode of Action
This inhibition can lead to changes in gene expression, potentially altering cellular processes and functions .
Pharmacokinetics
Tools like ADMETlab 2.0 , SwissADME , and the ADME calculator can be used to predict these properties for a given compound.
Result of Action
Given its role as a kdm5c inhibitor, it can be inferred that it may lead to changes in gene expression patterns, potentially affecting cellular processes such as cell differentiation, proliferation, and apoptosis .
Future Directions
Properties
IUPAC Name |
3-methylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-24(21,22)12-6-4-5-11(9-12)15(20)19-16-18-14(10-23-16)13-7-2-3-8-17-13/h2-10H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOMGDKVTKQVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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